molecular formula C14H10N2S B1361322 4-Phenyl-phthalazine-1-thiol CAS No. 35392-60-0

4-Phenyl-phthalazine-1-thiol

Cat. No.: B1361322
CAS No.: 35392-60-0
M. Wt: 238.31 g/mol
InChI Key: BVCRPTIUWPVUQA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phthalazine derivatives, which include 4-phenyl-phthalazine-1-thiol, have been reported as potent inhibitors of vegfr-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in angiogenesis, the process of new blood vessel formation, which is critical in various physiological and pathological conditions.

Mode of Action

It is known that phthalazine derivatives can inhibit vegfr-2 This inhibition likely involves the compound binding to the active site of the enzyme, thereby preventing its normal function

Biochemical Pathways

Given its potential role as a vegfr-2 inhibitor, it can be inferred that it may affect the vegf signaling pathway . This pathway is crucial for angiogenesis, and its inhibition can lead to the suppression of new blood vessel formation, which is a strategy often employed in cancer therapy.

Result of Action

As a potential vegfr-2 inhibitor, it can be inferred that its action may result in the inhibition of angiogenesis . This could potentially lead to the suppression of tumor growth in cancerous conditions, given the critical role of angiogenesis in tumor development and progression.

Biochemical Analysis

Biochemical Properties

4-Phenyl-phthalazine-1-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the notable interactions is with carbonic anhydrase, where this compound acts as an inhibitor. This inhibition is crucial in regulating the enzyme’s activity, which is involved in maintaining acid-base balance in tissues and organs. Additionally, this compound has been observed to interact with cholinesterase enzymes, impacting neurotransmission by modulating the breakdown of acetylcholine .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has demonstrated antiproliferative properties by inducing apoptosis and inhibiting cell growth. This compound influences cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. For instance, this compound has been shown to activate caspase enzymes, leading to programmed cell death. Furthermore, it affects gene expression by modulating transcription factors and signaling molecules, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The thiol group in this compound is particularly reactive, forming covalent bonds with cysteine residues in proteins. This interaction can lead to enzyme inhibition or activation, depending on the target protein. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative effects on cancer cells, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and antiproliferative activity, without significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose to minimize toxicity while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of reactive intermediates that can further interact with cellular macromolecules. Additionally, this compound affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can impact its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, this compound can be targeted to specific cellular compartments, such as the mitochondria, through post-translational modifications and targeting signals. This localization is essential for its role in modulating cellular metabolism and signaling pathways .

Preparation Methods

The synthesis of 4-Phenyl-phthalazine-1-thiol typically involves the reaction of phthalazine derivatives with thiol-containing reagents. One common method includes the use of transition-metal-catalyzed coupling reactions, which allow for the formation of C-S bonds . For instance, the Ullmann-type coupling reaction is often employed, where aryl halides react with thiol groups in the presence of a copper catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Phenyl-phthalazine-1-thiol undergoes various chemical reactions, including:

Properties

IUPAC Name

4-phenyl-2H-phthalazine-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCRPTIUWPVUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350560
Record name 4-Phenyl-phthalazine-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35392-60-0
Record name 4-Phenyl-phthalazine-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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